methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring system Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenylboronic acid, methyl chloroformate under Suzuki-Miyaura coupling conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formyl-4-hydroxybenzoate: Another compound with a methoxycarbonyl group, used in various organic synthesis applications.
3-Methoxycarbonylphenylboronic acid: Used in Suzuki-Miyaura coupling reactions, similar to the functionalization steps in the synthesis of the target compound.
Uniqueness
Methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate is unique due to its complex structure, which combines multiple functional groups and a thiophene ring system. This makes it versatile for various applications in organic synthesis, materials science, and medicinal chemistry.
Properties
IUPAC Name |
methyl 3-[[10-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)amino]-10-oxodecanoyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O6S2/c1-41-33(39)31-25(21-27(43-31)23-15-9-7-10-16-23)35-29(37)19-13-5-3-4-6-14-20-30(38)36-26-22-28(24-17-11-8-12-18-24)44-32(26)34(40)42-2/h7-12,15-18,21-22H,3-6,13-14,19-20H2,1-2H3,(H,35,37)(H,36,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUCRVZVAWOZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCCCCCCCC(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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